acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-3-oxospiro[2-benzofuran-1,7'-benzo[c]xanthene]-5-carboxylate
Description
Acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-3-oxospiro[2-benzofuran-1,7'-benzo[c]xanthene]-5-carboxylate is a synthetic spirocyclic compound featuring a complex fused-ring system. Its structure includes a benzofuran moiety, a benzo[c]xanthene scaffold, and multiple acetyloxy and dimethylamino substituents. The spiro junction at the 1,7'-position introduces conformational rigidity, which is critical for its physicochemical properties.
Structural elucidation of this compound likely employs X-ray crystallography (via programs like SHELX ) and advanced NMR techniques, as demonstrated in studies of analogous spiro compounds .
Properties
IUPAC Name |
acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-3-oxospiro[2-benzofuran-1,7'-benzo[c]xanthene]-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25NO9/c1-17(34)38-16-39-30(36)20-6-10-25-24(14-20)31(37)42-32(25)26-12-7-21(33(3)4)15-28(26)41-29-23-9-8-22(40-18(2)35)13-19(23)5-11-27(29)32/h5-15H,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOPLIYAQYGRMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)N(C)C)OC5=C3C=CC6=C5C=CC(=C6)OC(=O)C)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-3-oxospiro[2-benzofuran-1,7'-benzo[c]xanthene]-5-carboxylate involves the esterification of Carboxy SNARF 1 with acetoxymethyl ester. The reaction typically requires the use of high-quality anhydrous dimethyl sulfoxide (DMSO) as a solvent. The compound is then purified and stored at low temperatures to prevent hydrolysis .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The compound is synthesized in controlled environments to ensure high purity and consistency. The final product is often lyophilized and packaged in small vials for research use .
Chemical Reactions Analysis
Types of Reactions
acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-3-oxospiro[2-benzofuran-1,7'-benzo[c]xanthene]-5-carboxylate primarily undergoes de-esterification reactions. Upon entering the cell, intracellular esterases hydrolyze the acetoxymethyl ester groups, converting the compound into its active form, Carboxy SNARF 1 .
Common Reagents and Conditions
The de-esterification process typically occurs in the presence of intracellular esterases at physiological pH. The reaction does not require any external reagents or harsh conditions, making it suitable for use in live-cell imaging .
Major Products Formed
The major product formed from the de-esterification of this compound is Carboxy SNARF 1, which is the active pH indicator used in various applications .
Scientific Research Applications
acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-3-oxospiro[2-benzofuran-1,7'-benzo[c]xanthene]-5-carboxylate is widely used in scientific research due to its ability to measure intracellular pH changes. Some of its key applications include:
Cell Viability and Proliferation: It is used to monitor cell health and proliferation by measuring intracellular pH changes.
Cell Metabolism: Researchers use this compound to study metabolic processes that involve pH fluctuations.
Ionic Homeostasis and Signaling: It helps in understanding ionic balance and signaling pathways within cells.
pH Detection: The compound is used in various assays to detect pH changes in different biological and chemical systems.
Mechanism of Action
acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-3-oxospiro[2-benzofuran-1,7'-benzo[c]xanthene]-5-carboxylate works by entering the cell and undergoing de-esterification to form Carboxy SNARF 1. This active form exhibits a pH-dependent emission shift, allowing researchers to measure pH changes by monitoring the fluorescence intensity at two emission wavelengths, typically 580 nm and 640 nm . The compound is particularly useful for quantitative determinations of pH in live-cell imaging .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound belongs to a class of spirocyclic benzo[c]xanthene derivatives. Key analogues include:
- Benzyl 5-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-10-carboxylate (Compound 2): Synthesized via a hydrazine-based cyclization reaction , this compound shares ester and spirocyclic features but lacks the benzo[c]xanthene core and dimethylamino substituents.
- Rapa and derivatives (Compounds 1 and 7): Analyzed via NMR, these compounds exhibit chemical shift variations in regions corresponding to substituent positions, similar to the target compound’s acetyloxy and dimethylamino groups .
Table 1: Structural and Functional Group Comparison
Spectroscopic and Analytical Comparisons
NMR Profiling
NMR analysis of the target compound would likely reveal distinct chemical shifts in regions influenced by its acetyloxy and dimethylamino groups. For example:
- Region A (positions 39–44) : Expected downfield shifts due to electron-withdrawing acetyloxy groups.
- Region B (positions 29–36): Upfield shifts from the dimethylamino group’s electron-donating effects .
Table 2: Key NMR Shifts in Analogous Compounds (ppm)
| Compound | Region A (39–44) | Region B (29–36) |
|---|---|---|
| Rapa | 2.1–2.5 | 3.8–4.2 |
| Compound 1 | 2.3–2.7 | 3.5–3.9 |
| Compound 7 | 2.6–3.0 | 3.2–3.6 |
The target compound’s shifts would likely diverge further due to its unique substituents, underscoring the need for tailored analytical protocols.
Reactivity and Stability
The acetyloxy groups in the target compound may confer higher hydrolytic stability compared to free hydroxyls in Rapa derivatives . However, the dimethylamino group could enhance solubility in acidic conditions, contrasting with the methoxy group in Compound 2 .
Categorization in Chemical Studies
While the "lumping strategy" groups structurally similar compounds for reaction modeling , the target compound’s complexity (e.g., spirocyclic core, multiple substituents) likely excludes it from such simplifications. Its unique features necessitate individualized study.
Research Findings and Implications
- Structural Insights : NMR and X-ray data (via SHELX ) are critical for resolving conformational details in spirocyclic systems.
- Functional Impact : Substituent variations (e.g., acetyloxy vs. methoxy) significantly alter electronic environments and reactivity .
- Synthetic Challenges : The compound’s synthesis may require multi-step protocols, akin to those for Compound 2 , but with additional protection/deprotection steps for sensitive groups.
Biological Activity
Acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-3-oxospiro[2-benzofuran-1,7'-benzo[c]xanthene]-5-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores various aspects of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a spirocyclic framework, which is significant for its biological activity. The presence of the acetyloxy and dimethylamino groups contributes to its solubility and interaction with biological targets. Below is a summary of its key chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C32H25N1O7 |
| Molecular Weight | 567.54 g/mol |
| CAS Number | 126208-13-7 |
| Purity | ≥95% (HPLC) |
Research indicates that the compound exhibits several biological activities:
- Inhibition of Acetyl Coenzyme A Carboxylase (ACC) : The compound acts as an ACC inhibitor, which is crucial in fatty acid biosynthesis. This mechanism is beneficial in treating metabolic disorders such as obesity and diabetes .
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, helping to mitigate oxidative stress in cells. This could have implications for neuroprotective effects in diseases like Alzheimer's .
- Antimicrobial Properties : There is evidence indicating that the compound may exhibit antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment .
Therapeutic Applications
The diverse mechanisms of action suggest several therapeutic applications for this compound:
- Metabolic Disorders : As an ACC inhibitor, it could be utilized in managing conditions such as metabolic syndrome and diabetes.
- Neurodegenerative Diseases : Its potential neuroprotective effects may offer new avenues for treating conditions like Alzheimer's and Parkinson's disease.
- Infectious Diseases : The antimicrobial properties could be harnessed for developing new antibiotics or antifungal agents.
Case Studies and Research Findings
A review of available literature reveals several studies focusing on the biological activity of this compound:
- ACC Inhibition Studies : In vitro assays demonstrated significant inhibition of ACC activity at concentrations ranging from 10 to 50 µM, suggesting a dose-dependent response. Further studies are needed to evaluate in vivo efficacy and safety profiles.
- Antioxidant Capacity Evaluation : Using DPPH radical scavenging assays, the compound exhibited an IC50 value comparable to established antioxidants like ascorbic acid, indicating strong potential for further development in neuroprotective therapies.
- Microbial Susceptibility Testing : Preliminary tests against Staphylococcus aureus and Escherichia coli showed promising results with minimum inhibitory concentrations (MICs) below 20 µg/mL, suggesting effective antimicrobial activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
